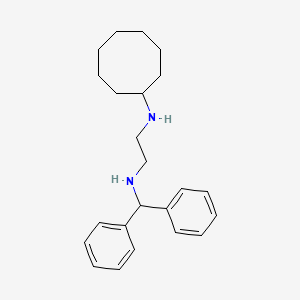

N~1~-Cyclooctyl-N~2~-(diphenylmethyl)ethane-1,2-diamine

Description

N¹-Cyclooctyl-N²-(diphenylmethyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by two distinct substituents: a bulky cyclooctyl group at the N¹ position and a diphenylmethyl group at the N² position. This compound’s unique structure confers enhanced lipophilicity and steric hindrance compared to simpler aliphatic diamines, making it a candidate for applications in coordination chemistry, catalysis, and pharmaceutical research.

Properties

CAS No. |

627520-45-0 |

|---|---|

Molecular Formula |

C23H32N2 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

N'-benzhydryl-N-cyclooctylethane-1,2-diamine |

InChI |

InChI=1S/C23H32N2/c1-2-10-16-22(17-11-3-1)24-18-19-25-23(20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-9,12-15,22-25H,1-3,10-11,16-19H2 |

InChI Key |

GUCAVHRMPTXWKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)NCCNC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclooctyl-N~2~-(diphenylmethyl)ethane-1,2-diamine typically involves the reaction of cyclooctylamine with diphenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N~1~-Cyclooctyl-N~2~-(diphenylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~1~-Cyclooctyl-N~2~-(diphenylmethyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Cyclooctyl-N~2~-(diphenylmethyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Steric Effects

The substituents on ethane-1,2-diamine derivatives critically influence their reactivity, solubility, and functional roles. Below is a comparative analysis:

Key Observations :

- Steric Effects : The cyclooctyl and diphenylmethyl groups in the target compound create greater steric hindrance than dimethyl or phenyl substituents (e.g., ) but less than dimesityl derivatives ().

- Electronic Properties : Unlike ferrocene-containing analogs (), the target compound lacks inherent redox activity but may exhibit strong π-π interactions due to the diphenylmethyl group.

Physicochemical Properties

Molecular Weight and Solubility

- Molecular Weight : Cyclooctyl-diphenylmethyl derivative (~400–450 g/mol estimated) is heavier than simpler analogs like N,N′-diphenylethane-1,2-diamine (288.38 g/mol) or dimethyl derivatives (~180 g/mol) .

- Solubility : The bulky hydrophobic groups likely reduce aqueous solubility compared to aliphatic diamines (e.g., DETA, TETA in ).

Corrosion Inhibition Potential

Aliphatic diamines like DETA and TETA exhibit strong corrosion inhibition due to multiple -NH groups that adsorb onto metal surfaces . The target compound’s lack of free -NH groups likely diminishes this capability, highlighting a functional divergence from linear polyamines.

Research Findings and Experimental Data

Stability and Reactivity

Biological Activity

N~1~-Cyclooctyl-N~2~-(diphenylmethyl)ethane-1,2-diamine is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula . Its structure features a cyclooctyl group and a diphenylmethyl moiety attached to an ethane-1,2-diamine backbone. This unique configuration may contribute to its biological activity.

Research indicates that this compound interacts with various biological pathways:

- Receptor Modulation : The compound has been shown to act as a modulator of certain receptors, potentially affecting neurotransmitter systems.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could influence cellular processes.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antioxidant Activity : Some studies have indicated that this compound exhibits antioxidant properties, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Studies

Several case studies have explored the biological activity of this compound:

- Neuroprotective Effects : A study conducted on animal models demonstrated that administration of this compound led to improved cognitive function in models of neurodegeneration. The mechanism was linked to its antioxidant properties and receptor modulation .

- Anti-inflammatory Response : In vitro experiments showed that the compound significantly reduced the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases .

- Pharmacokinetics : Research into the pharmacokinetics of this compound indicates favorable absorption and distribution profiles in vivo, which enhances its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing N¹-Cyclooctyl-N²-(diphenylmethyl)ethane-1,2-diamine?

The compound is typically synthesized via reductive amination or nucleophilic substitution. A common approach involves reacting cyclooctylamine with diphenylmethyl halides in the presence of a reducing agent like sodium cyanoborohydride. Purification often employs recrystallization or column chromatography to isolate the diamine product . For analogs, continuous flow reactors have been used to optimize yield and consistency in scaled syntheses .

Q. How is the structural identity of this compound confirmed in academic research?

Characterization relies on spectroscopic methods:

- NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., cyclooctyl protons at δ 1.2–2.1 ppm and aromatic diphenylmethyl signals at δ 6.8–7.4 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 349.3 for C₂₃H₂₈N₂).

- FT-IR : N-H stretches (3300–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate the amine backbone .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. What computational methods aid in predicting reaction pathways for derivatives of this diamine?

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates, while molecular docking predicts binding affinities to biological targets. Institutions like ICReDD integrate these methods with experimental data to accelerate reaction optimization . For example, Gibbs free energy profiles can identify rate-limiting steps in reductive amination .

Q. How can contradictory data on reaction yields be resolved in synthesis optimization?

Contradictions often arise from solvent polarity, temperature gradients, or catalyst loading. Systematic Design of Experiments (DoE) with parameters like:

- Temperature : 25–60°C

- Catalyst : 5–20 mol%

- Reaction Time : 12–48 hours Statistical analysis (e.g., ANOVA) identifies significant variables. For instance, higher Pd/C catalyst loads (>15 mol%) may reduce by-products in hydrogenation steps .

Q. What methodologies evaluate the compound’s interaction with biological targets?

Q. How are reaction kinetics studied for derivatives under varying conditions?

Pseudo-first-order kinetics experiments track reactant consumption via HPLC or UV-Vis. For example, in SN2 reactions, rate constants (k) are calculated at different temperatures (Arrhenius plots) to determine activation energy (Ea). Solvent effects (e.g., DMF vs. THF) on nucleophilicity are also quantified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.